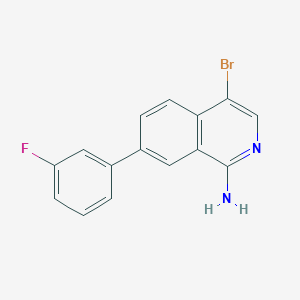

4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine

Description

4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine is a halogenated isoquinoline derivative characterized by a bromine atom at the 4-position and a 3-fluorophenyl substituent at the 7-position of the isoquinoline scaffold. Its synthesis typically involves copper-catalyzed N-arylation reactions, as demonstrated for structurally related compounds (e.g., N-(3-fluorophenyl)isoquinolin-1-amine, synthesized with a 79% yield via coupling of isoquinoline-1-amine and 3-fluorophenyl boronic acid using Cu(OAc)₂ in dichloroethane) .

Properties

Molecular Formula |

C15H10BrFN2 |

|---|---|

Molecular Weight |

317.15 g/mol |

IUPAC Name |

4-bromo-7-(3-fluorophenyl)isoquinolin-1-amine |

InChI |

InChI=1S/C15H10BrFN2/c16-14-8-19-15(18)13-7-10(4-5-12(13)14)9-2-1-3-11(17)6-9/h1-8H,(H2,18,19) |

InChI Key |

XBJCOQSWMWYZQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)C(=CN=C3N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material Preparation: The synthesis begins with the preparation of 3-fluoroaniline and 4-bromoisoquinoline.

Coupling Reaction: The 3-fluoroaniline is coupled with 4-bromoisoquinoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Amination: The resulting intermediate undergoes an amination reaction to introduce the amine group at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the coupling and amination reactions efficiently.

Optimized Catalysts: Employing optimized catalysts to increase yield and reduce reaction time.

Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.

Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine, highlighting differences in substituents, molecular properties, and synthetic methodologies:

Substituent Effects on Physicochemical Properties

- Halogen Influence: Bromine at the 4-position (as in the target compound) increases molecular weight and polarizability compared to non-brominated analogs like 2m . Chlorine substitution (e.g., in 4-Bromo-7-chloroisoquinolin-1-amine) may reduce lipophilicity relative to fluorine, impacting membrane permeability .

Biological Activity

4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine is a compound belonging to the isoquinoline family, which is notable for its diverse biological activities and potential applications in medicinal chemistry. The unique combination of bromine and fluorine substituents on the isoquinoline structure enhances its chemical properties, making it a candidate for various pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C16H12BrF N2. Its structure consists of an isoquinoline ring substituted with a bromine atom at the 4-position and a 3-fluorophenyl group at the 7-position.

| Property | Value |

|---|---|

| Molecular Weight | 325.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P | Not specified |

Mechanisms of Biological Activity

Research indicates that compounds with similar structures to 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine exhibit various biological activities, including:

- Antimicrobial Activity : Isoquinoline derivatives are known for their antibacterial and antifungal properties. Studies have shown that they can inhibit the growth of several bacterial strains, potentially through interference with bacterial cell wall synthesis or protein synthesis pathways.

- Anticancer Potential : Some isoquinoline derivatives have demonstrated cytotoxic effects against cancer cell lines. These effects may be mediated by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

- Neuropharmacological Effects : Compounds in this class may also interact with neurotransmitter systems, influencing mood and behavior. For instance, some studies suggest that they can act as ligands for dopamine receptors.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study explored the antibacterial efficacy of various isoquinoline derivatives, including 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine. The results indicated a significant inhibition of Gram-positive bacteria, highlighting its potential as an antimicrobial agent. -

Anticancer Studies :

In vitro assays showed that this compound exhibited cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the activation of intrinsic apoptotic pathways, suggesting its potential as a chemotherapeutic agent. -

Neuropharmacological Research :

Binding studies revealed that 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine has a moderate affinity for dopamine D2 receptors, indicating potential implications in treating neuropsychiatric disorders.

Comparative Analysis with Similar Compounds

The following table highlights some structural analogs of 4-Bromo-7-(3-fluorophenyl)isoquinolin-1-amine and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromoisoquinoline | Bromine at position 4 | Antimicrobial |

| 7-Fluoroisoquinoline | Fluorine at position 7 | Anticancer |

| 5-Bromo-8-aminoisoquinoline | Amino group at position 8 | Neuroprotective |

| 3-Fluoroaniline | Fluorine on aniline | Antidepressant-like effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.